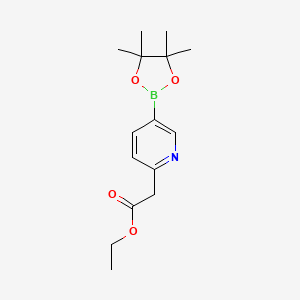

Ethyl 2-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)acetate

Description

Properties

IUPAC Name |

ethyl 2-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22BNO4/c1-6-19-13(18)9-12-8-7-11(10-17-12)16-20-14(2,3)15(4,5)21-16/h7-8,10H,6,9H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPXHEUBDTPTZFS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)CC(=O)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22BNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Ethyl 2-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)acetate is widely used in scientific research due to its versatility in organic synthesis. Its applications include:

Chemistry: Used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: Employed in the study of biological systems and the development of bioactive compounds.

Medicine: Utilized in the design and synthesis of drug candidates.

Industry: Applied in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The compound exerts its effects primarily through its role as a boronic acid derivative in cross-coupling reactions. The mechanism involves the formation of a boronic ester intermediate, which then undergoes transmetalation with a palladium catalyst to form the final coupled product. The molecular targets and pathways involved are typically the organic substrates undergoing the cross-coupling reaction.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs and their properties:

Structural and Functional Analysis

- Pyridine vs. Phenyl Analogs : The target compound’s pyridine ring introduces electron-withdrawing effects, enhancing electrophilicity at the boron center compared to phenyl analogs (e.g., CAS 859169-20-3). This increases reactivity in Suzuki couplings with aryl halides . Phenyl analogs, however, exhibit higher lipophilicity, favoring applications in hydrophobic environments .

- Ethyl esters generally offer better stability during prolonged storage .

- Substituent Positioning : The boronate group at pyridine C5 (meta to the acetate at C2) minimizes steric clashes, enabling efficient cross-coupling. In contrast, compounds with ortho-substituted boronates (e.g., HR498674 in ) show reduced reactivity due to steric hindrance .

Stability and Handling

- Hydrolytic Stability : The pinacol boronate group resists hydrolysis under neutral conditions but degrades in strongly acidic/basic environments. Pyridine’s electron-withdrawing nature further stabilizes the boron center compared to phenyl analogs .

- Purification : Chromatography with hexane/ethyl acetate gradients (e.g., 90:10 → 1:1) is commonly employed, reflecting moderate polarity .

Research Findings and Data

Comparative Reactivity in Cross-Coupling

Thermal and Solubility Data

- Melting Point: Not reported for the target compound, but phenyl analogs (e.g., CAS 859169-20-3) melt at 132–135°C .

- Solubility : The target is soluble in THF, DMF, and dichloromethane but insoluble in water. LogP values estimated at ~2.5 (similar to phenyl analogs) .

Biological Activity

Ethyl 2-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)acetate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a dioxaborolane moiety, which is known for its role in enhancing the pharmacokinetic properties of various drugs. The molecular formula is , and it has a molecular weight of approximately 277.12 g/mol.

-

Inhibition of Enzymatic Activity :

- The dioxaborolane group has been linked to the inhibition of various enzymes, particularly those involved in cancer pathways. For instance, compounds with similar structures have shown inhibitory activity against kinases such as GSK-3β and IKK-β, which are critical in cell signaling and proliferation pathways .

- Antiviral Activity :

- Cytotoxicity :

Table 1: Summary of Biological Activities

Case Study: Antiviral Properties

In a study assessing the antiviral efficacy of pyridine-based compounds, a derivative similar to this compound was found to significantly inhibit viral replication in an influenza A mouse model. The compound reduced viral loads by over 90% within 48 hours post-infection .

Case Study: Cancer Cell Line Testing

A series of experiments conducted on HT-22 (mouse hippocampal neuronal) and BV-2 (mouse microglial) cell lines revealed that certain derivatives exhibited no significant decrease in cell viability at concentrations up to 100 µM. This suggests a favorable safety profile for potential therapeutic applications .

Q & A

Q. What are the standard synthetic routes for Ethyl 2-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)acetate, and how do reaction conditions influence yield?

The compound is commonly synthesized via Suzuki-Miyaura cross-coupling, leveraging the reactivity of the dioxaborolane group. For example, analogous pyridine-boronate esters are prepared by reacting halogenated pyridine precursors with pinacol borane under palladium catalysis (e.g., Pd(PPh₃)₄) in anhydrous solvents like THF or dioxane at 80–100°C . Base selection (e.g., Na₂CO₃ or Cs₂CO₃) and degassing protocols significantly impact yield by minimizing oxidative byproducts. Evidence from similar compounds suggests optimizing equivalents of the boronate ester (1.1–1.5 eq) and catalyst loading (2–5 mol%) to balance cost and efficiency .

Q. Which analytical techniques are critical for confirming the structural integrity and purity of this compound?

Key techniques include:

- NMR spectroscopy : ¹H and ¹³C NMR verify the pyridine ring substitution pattern and ester/boronate group integration. For example, the dioxaborolane group shows characteristic peaks near δ 1.3 ppm (quartet for methyl groups) .

- High-resolution mass spectrometry (HRMS) : Confirms molecular ion ([M+H]⁺) with <2 ppm error.

- HPLC : Assesses purity (>95% is typical for research-grade material) and detects polar impurities from hydrolysis .

- X-ray crystallography : Used in advanced studies to resolve stereochemical ambiguities, though it requires high-purity crystals .

Q. How does the dioxaborolane group enhance the compound’s utility in medicinal chemistry?

The dioxaborolane moiety acts as a stable boronate ester, enabling efficient cross-coupling reactions for late-stage functionalization. This is critical for synthesizing drug candidates with tailored pharmacokinetic properties. For instance, similar compounds exhibit improved solubility and metabolic stability compared to free boronic acids, making them valuable in protease inhibitor design .

Advanced Questions

Q. What experimental strategies mitigate contradictions in reported biological activity data between this compound and its structural analogs?

Discrepancies often arise from subtle structural differences (e.g., ester vs. methyl substituents) or assay conditions. To resolve these:

- Perform side-by-side bioassays under identical conditions (e.g., cell line, incubation time).

- Use molecular docking studies to compare binding affinities with target proteins (e.g., kinases or proteases).

- Analyze structure-activity relationship (SAR) trends using analogs from databases like PubChem (see Table 1 in for similarity indices).

- Validate results with orthogonal assays (e.g., fluorescence polarization and surface plasmon resonance) .

Q. How can researchers optimize Suzuki-Miyaura cross-coupling reactions using this compound as a boronate ester?

Key parameters include:

- Catalyst selection : PdCl₂(dppf) or Pd(OAc)₂ with SPhos ligand for sterically hindered substrates.

- Solvent choice : DMF or toluene for improved solubility of aromatic partners.

- Temperature control : Microwave-assisted synthesis at 120°C reduces reaction time (30 min vs. 12 h) .

- Additives : LiCl (1–2 eq) enhances transmetallation efficiency in THF/water mixtures .

Q. What are the challenges in characterizing hydrolytic degradation products of this compound, and how can they be addressed?

Hydrolysis of the ester or dioxaborolane group generates acetic acid derivatives or boronic acids, respectively. Challenges include:

Q. How does steric hindrance from the pyridin-2-yl group influence reactivity in nucleophilic substitution reactions?

The pyridine ring’s electron-withdrawing nature and ortho-substitution pattern reduce nucleophilic attack at the acetate ester. For example, in amidation reactions, pre-activation with HATU/DIPEA in DMF is required to achieve >70% yield . Computational studies (DFT) can predict reactive sites by mapping electrostatic potential surfaces .

Methodological Considerations

Q. What protocols ensure reproducibility in synthesizing this compound under anhydrous conditions?

- Use Schlenk-line techniques for solvent drying (THF over Na/benzophenone).

- Monitor reaction progress via TLC (silica gel, UV visualization).

- Purify via flash chromatography (hexane/EtOAc gradient) or recrystallization (ethanol/water) .

Q. How can researchers design controlled stability studies to assess shelf-life under varying storage conditions?

Q. What computational tools are recommended for predicting the compound’s physicochemical properties?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.